Home > Products > Screening Compounds P106148 > Aurora Kinase/Cdk
Aurora Kinase/Cdk - 1188890-33-6

Aurora Kinase/Cdk

Catalog Number: EVT-13848039
CAS Number: 1188890-33-6
Molecular Formula: C17H15F2N7O3S
Molecular Weight: 435.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Aurora kinases are a family of serine/threonine kinases that play crucial roles in cell cycle regulation, particularly during mitosis. They are essential for the proper segregation of chromosomes and the completion of cytokinesis. The Aurora kinase family includes three main members: Aurora A, Aurora B, and Aurora C, each with distinct functions and expression patterns in various tissues. These kinases are often overexpressed in cancer cells, making them significant targets for cancer therapy.

Source and Classification

Aurora kinases were first identified in Drosophila melanogaster and have since been classified into three types based on their sequence homology and functional roles:

  • Aurora A kinase: Primarily involved in spindle assembly and chromosome alignment.
  • Aurora B kinase: Functions in chromosomal segregation and the regulation of the mitotic spindle checkpoint.
  • Aurora C kinase: Less understood but believed to play roles similar to Aurora A and B, particularly in germ cells.
Synthesis Analysis

Methods and Technical Details

The synthesis of Aurora kinase inhibitors has been extensively studied, focusing on small molecules that can effectively inhibit their activity. For example, pyrimidine-based derivatives have shown promise in inhibiting Aurora A kinase. The general synthetic method involves several steps, including nucleophilic aromatic substitution reactions and coupling reactions under controlled conditions.

  1. Starting Materials: Commonly used starting materials include pyrimidines and various amines.
  2. Reactions: Key reactions include:
    • Nucleophilic aromatic substitution to introduce functional groups.
    • Coupling reactions with amines to form the desired inhibitors.
  3. Yield Optimization: The yield of target compounds is often optimized through variations in temperature, solvent choice, and reaction time.
Molecular Structure Analysis

Structure and Data

The molecular structure of Aurora kinases is characterized by a bilobal architecture typical of serine/threonine kinases. This structure includes:

  • N-terminal domain: Involved in substrate recognition.
  • Kinase domain: Contains the ATP-binding site and is critical for catalytic activity.
  • C-terminal domain: Plays roles in protein-protein interactions.

The molecular formula for a representative compound targeting Aurora kinases is C17H15F2N7O3SC_{17}H_{15}F_{2}N_{7}O_{3}S . Structural studies using X-ray crystallography have provided insights into the conformational changes associated with activation, particularly in the presence of cofactors like TPX2 .

Chemical Reactions Analysis

Reactions and Technical Details

Aurora kinases undergo autophosphorylation as part of their activation mechanism. This process involves:

  • Autophosphorylation: The kinase phosphorylates itself at specific threonine and tyrosine residues, which is crucial for its activation.
  • Substrate Phosphorylation: Once activated, Aurora kinases phosphorylate various substrates involved in mitosis.

Inhibitors designed to target these kinases often mimic ATP or bind to the active site, preventing phosphorylation .

Mechanism of Action

Process and Data

The mechanism by which Aurora kinases function involves several steps:

  1. Binding of ATP: The kinase binds ATP at its active site.
  2. Phosphorylation of Activation Loop: Autophosphorylation occurs at the activation loop, leading to a conformational change that activates the enzyme.
  3. Substrate Interaction: The activated kinase then interacts with substrates necessary for mitotic progression.

Studies have shown that binding partners like TPX2 stabilize the active conformation of Aurora A kinase, enhancing its catalytic efficiency .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Aurora kinase inhibitors exhibit various physical properties depending on their chemical structure:

  • Solubility: Many inhibitors are soluble in organic solvents but may have limited solubility in water.
  • Stability: Stability can vary; some compounds are sensitive to light or heat.

Chemical properties include:

  • Melting Points: Typically range from 150°C to 160°C for various synthesized inhibitors .
  • Purity: High-performance liquid chromatography is often used to assess purity levels exceeding 95% for synthesized compounds .
Applications

Scientific Uses

Aurora kinases are promising targets for cancer therapy due to their role in cell division. Inhibitors are being developed to treat various cancers by:

  • Blocking Tumor Growth: By inhibiting Aurora kinases, these compounds can prevent cancer cell proliferation.
  • Combination Therapies: They are often used in combination with other chemotherapeutic agents to enhance efficacy.

Research continues into optimizing these inhibitors for clinical use, focusing on improving selectivity and reducing side effects associated with traditional chemotherapy .

Historical Evolution of Aurora Kinase/Cdk Research

Discovery Through Genetic Screening in Model Organisms

The foundational discoveries of Aurora kinases emerged from pioneering genetic screens in invertebrate models. In Drosophila melanogaster, the first aurora mutant was isolated in the late 1980s through maternal-effect screens analyzing embryonic centrosome defects. Embryos from homozygous mutant mothers exhibited monopolar spindles and failed centrosome separation, pinpointing Aurora's role in spindle pole organization [1]. Concurrently, Saccharomyces cerevisiae screens identified Ipl1 (Increased in Ploidy 1), an Aurora B/C ancestor, whose loss caused catastrophic chromosome segregation errors despite normal spindle formation [1] [7]. These studies revealed an evolutionary conservation:

  • Drosophila Aurora (AurA homolog) governed centrosome dynamics
  • Yeast Ipl1 (AurB/C homolog) regulated kinetochore-microtubule attachments

Complementary work in Xenopus and mammalian systems confirmed AurB’s partnership with INCENP (Inner Centromere Protein), forming the Chromosomal Passenger Complex (CPC) essential for chromosome condensation, cytokinesis, and error correction [6] [8]. This functional divergence established the paradigm of Aurora kinases as spatial regulators of mitosis.

Table 1: Key Model Organisms in Aurora Kinase Discovery

OrganismGene/ProteinPhenotype of LossBiological Function
DrosophilaAuroraMonopolar spindles, centrosome defectsCentrosome separation, spindle assembly
S. cerevisiaeIpl1Chromosome missegregationKinetochore-microtubule attachments
Xenopus laevisAurora BFailed cytokinesisCPC formation, histone H3 phosphorylation
Homo sapiensAurora A/BG2/M arrest, polyploidyMitotic entry, spindle checkpoint

Emergence of Dual-Target Inhibition Strategies in Kinase Therapeutics

The structural homology between Aurora kinases (71% catalytic domain similarity) and their synergistic roles in tumorigenesis spurred dual-target inhibitor development. Rational drug design leveraged:

  • ATP-binding pocket variance: AurA-specific residues (L215, T217, R220) enabled selective inhibition, while conserved hinge regions allowed pan-Aurora targeting [4] [8]
  • Pharmacophore modeling: 3D-QSAR analysis of acylureidoindolin derivatives identified steric/electrostatic requirements for AurB inhibition (CoMFA q²=0.68, r²=0.971) [4]
  • Binding mode optimization: Compounds mimicking adenine interactions exploited hydrophobic pockets near Leu83/Leu207 (Site C) and polar interactions with Glu155/Ala157 (Site B) [4]

Clinical candidates like VX-680 (Tozasertib) inhibited AurA/B/C (IC₅₀=0.6/18/4.6 nM) by competing with ATP binding, inducing mitotic catastrophe in leukemia cells [9]. PHA-739358 (Danusertib) targeted AurB-driven cytokinesis failure, showing efficacy in CML with T315I BCR-ABL resistance [9]. Dual inhibitors overcame limitations of microtubule-targeting agents by selectively killing cycling cells without neurotoxicity [2] [6].

Table 2: Dual-Target Aurora Kinase Inhibitors in Development

CompoundPrimary TargetsDevelopment PhaseTherapeutic Rationale
VX-680 (MK-0457)AurA/B/CPhase IIOvercomes BCR-ABL mutations in leukemia
PHA-739358AurA/B, ABL, RETPhase IITargets taxane-resistant tumors
AT9283AurA/B, JAK2, FLT3Phase I/IISynergy with DNA-damaging agents in solid tumors
AMG-900AurA/B/CPhase IActivity in platinum-resistant ovarian cancer

Milestones in Structural and Functional Characterization

Aurora kinases share a conserved tripartite architecture: a variable N-terminal domain (39-139aa), catalytic kinase domain (250-300aa), and short C-terminal domain (15-20aa). Key milestones include:

  • Activation mechanism: Autophosphorylation of Thr²⁸⁸ (AurA), Thr²³² (AurB), or Thr¹⁹⁵ (AurC) induces conformational changes in the T-loop, enabling substrate access. AurA activation requires TPX2 (Targeting Protein for Xklp2), which displaces inhibitory loops and protects Thr²⁸⁸ from phosphatases [3] [5].
  • Localization determinants: The AurA N-terminal domain contains centrosomal targeting sequences, while AurB’s C-terminal IN-box domain binds INCENP, directing CPC localization to centromeres and midbodies [3] [8].
  • Degradation pathways: D-box motifs (e.g., AurA R⁵⁰⁰QLP) and KEN boxes target Aurora kinases for APC/Cᶜᵈʰ¹-mediated ubiquitination during mitotic exit [8]. AurA degradation is accelerated by GIT-associated kinase PAK1 phosphorylation at Ser⁵⁴ [8].

CDK1 intersects with Aurora pathways via:

  • Co-activation loops: AurA phosphorylates CDC25B, activating CDK1-cyclin B to trigger G2/M transition [9]
  • Spindle assembly: CDK1 phosphorylates motor proteins (e.g., Eg5) for centrosome separation, while AurA recruits γ-tubulin for microtubule nucleation [3] [8]
  • Checkpoint coordination: AurB phosphorylates histone H3 at Ser¹⁰ to condense chromosomes, while CDK1 phosphorylates condensin subunits [3]

Table 3: Structural and Functional Features of Aurora Kinases

FeatureAurora AAurora BAurora C
Activation SiteThr²⁸⁸Thr²³²Thr¹⁹⁵
Key CofactorsTPX2, Ajuba, BORAINCENP, survivin, borealinINCENP, survivin
Mitotic LocalizationCentrosomes, spindle polesCentromeres, midzoneCentrosomes, midbody
Degradation MotifD-box (R⁵⁰⁰QLP), KEN-boxD-box, KEN-boxD-box
CDK1 InteractionActivates CDC25BPhosphorylates Cdc25Overlaps AurB functions

Compounds Mentioned in Text:

Properties

CAS Number

1188890-33-6

Product Name

Aurora Kinase/Cdk

IUPAC Name

acetonitrile;4-[[5-amino-1-(2,6-difluorobenzoyl)-1,2,4-triazol-3-yl]amino]benzenesulfonamide

Molecular Formula

C17H15F2N7O3S

Molecular Weight

435.4 g/mol

InChI

InChI=1S/C15H12F2N6O3S.C2H3N/c16-10-2-1-3-11(17)12(10)13(24)23-14(18)21-15(22-23)20-8-4-6-9(7-5-8)27(19,25)26;1-2-3/h1-7H,(H2,19,25,26)(H3,18,20,21,22);1H3

InChI Key

RWSVQCBZVPWNFM-UHFFFAOYSA-N

Canonical SMILES

CC#N.C1=CC(=C(C(=C1)F)C(=O)N2C(=NC(=N2)NC3=CC=C(C=C3)S(=O)(=O)N)N)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.